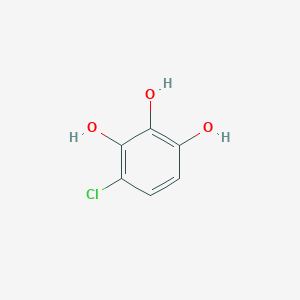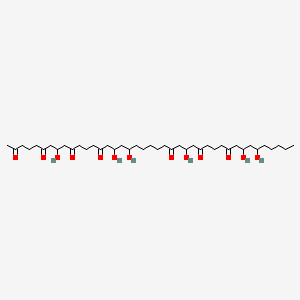
3-(1-Phenylbutyl)oxazolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenylbutyl)oxazolidine hydrochloride is a heterocyclic organic compound that features an oxazolidine ring. Oxazolidines are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the phenylbutyl group enhances its chemical properties, making it a compound of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenylbutyl)oxazolidine hydrochloride typically involves the reaction of an aliphatic aldehyde with an azomethine ylide. This reaction can be catalyzed by various agents, including chiral magnesium phosphate, tetrabutylammonium iodide, and iron porphyrin Lewis acids . The reaction conditions are generally mild, with temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of oxazolidines, including this compound, often employs continuous flow reactors to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions allows for scalable production.
化学反応の分析
Types of Reactions
3-(1-Phenylbutyl)oxazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxazoles, amines, and substituted oxazolidines, depending on the reaction conditions and reagents used.
科学的研究の応用
3-(1-Phenylbutyl)oxazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 3-(1-Phenylbutyl)oxazolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit protein synthesis by binding to the ribosomal peptidyl transferase center, thereby preventing the formation of peptide bonds . This mechanism is similar to that of other oxazolidinones, which are known for their antimicrobial activity.
類似化合物との比較
Similar Compounds
Similar compounds to 3-(1-Phenylbutyl)oxazolidine hydrochloride include:
Oxazolidinones: Known for their antimicrobial properties.
Oxazoles: Used in various chemical and pharmaceutical applications.
Thiazolidines: Studied for their biological activities.
Uniqueness
What sets this compound apart is its unique combination of the oxazolidine ring with the phenylbutyl group. This combination enhances its chemical stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
73771-47-8 |
|---|---|
分子式 |
C13H20ClNO |
分子量 |
241.76 g/mol |
IUPAC名 |
3-(1-phenylbutyl)-1,3-oxazolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-6-13(14-9-10-15-11-14)12-7-4-3-5-8-12;/h3-5,7-8,13H,2,6,9-11H2,1H3;1H |
InChIキー |
COYALERAORPIMK-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=CC=CC=C1)N2CCOC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)

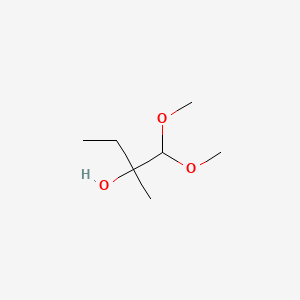
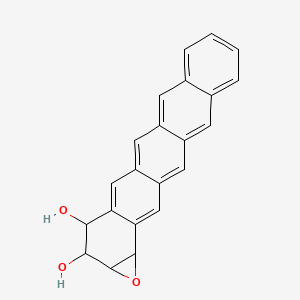


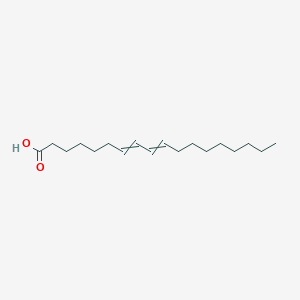

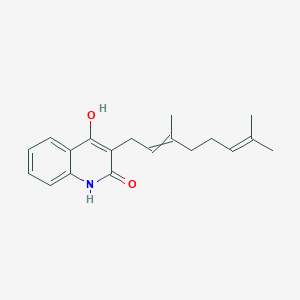
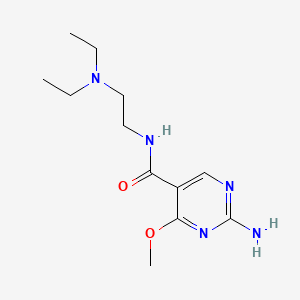
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
